Methyl 2,6-bis(trifluoromethyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c1-18-7(17)4-2-3-5(8(10,11)12)16-6(4)9(13,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHVDITRURZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,6 Bis Trifluoromethyl Nicotinate
Retrosynthetic Strategies for Bis(trifluoromethyl)nicotinates
Retrosynthetic analysis of Methyl 2,6-bis(trifluoromethyl)nicotinate identifies several key bond disconnections that guide the synthetic approach. The most logical disconnections are the carbon-trifluoromethyl (C-CF₃) bonds and the ester linkage. This leads to two primary retrosynthetic pathways:
Late-Stage Trifluoromethylation: This approach involves constructing the methyl nicotinate (B505614) core first, followed by the sequential or simultaneous introduction of the two trifluoromethyl groups at the C2 and C6 positions. The precursor for this strategy would be a di-halogenated pyridine (B92270), such as methyl 2,6-dichloronicotinate or methyl 2,6-dibromonicotinate. This is often the more common approach, leveraging well-established trifluoromethylation protocols on halo-pyridines.
Pyridine Ring Construction: This strategy involves building the pyridine ring from acyclic precursors that already contain one or both trifluoromethyl groups. For example, a condensation reaction could be envisioned between a CF₃-containing ketone or enamine and another suitable building block. While potentially more convergent, this method can be limited by the availability of appropriately functionalized and fluorinated starting materials.
The first strategy is generally more versatile and relies on the robust field of pyridine functionalization. The key challenge lies in achieving efficient and selective double trifluoromethylation on an electron-deficient pyridine ring.
Direct Trifluoromethylation Approaches in Pyridine Chemistry
Direct trifluoromethylation of pyridine rings is a highly desirable transformation that avoids the pre-functionalization required in traditional cross-coupling reactions. bohrium.com These methods can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism, including transition-metal-mediated, electrophilic, and radical pathways. The regioselectivity of these reactions is a critical challenge, as radical reactions on pyridine can often yield a mixture of 2-, 3-, and 4-substituted products. researchgate.net
Transition metals, particularly copper, have played a pivotal role in the development of efficient trifluoromethylation reactions. These metals can mediate the formation of C-CF₃ bonds under relatively mild conditions and with good functional group tolerance.
The use of a pre-formed or in situ-generated "CuCF₃" species is a cornerstone of modern trifluoromethylation chemistry. This nucleophilic trifluoromethyl source can effectively couple with aryl and heteroaryl halides. The synthesis of 2,6-bis(trifluoromethyl)pyridine, a direct precursor to the target molecule's core, has been demonstrated using this approach. In a typical procedure, a di-halogenated pyridine is treated with a "CuCF₃" reagent. This reagent can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source and a copper salt. chemicalbook.com
For instance, 2,6-dibromopyridine can be converted to 2,6-bis(trifluoromethyl)pyridine in high yield. The reaction proceeds by first forming the CuCF₃ species, which then engages in a coupling reaction with the brominated pyridine. chemicalbook.com
Table 1: Copper-Catalyzed Synthesis of 2,6-bis(trifluoromethyl)pyridine
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2,6-Dibromopyridine | 1. AgF, TMSCF₃ in DMF2. Copper powder3. Substrate addition | 75 °C, 4 h | 2,6-Bis(trifluoromethyl)pyridine | 92% | chemicalbook.com |
This method highlights the efficiency of using "CuCF₃" for installing trifluoromethyl groups on pyridine rings, providing a direct route to the key scaffold of the target molecule.
An operationally simple, scalable, and cost-effective method for trifluoromethylation involves the use of methyl chlorodifluoroacetate (MCDFA) in combination with potassium fluoride (KF) and copper(I) iodide (CuI). researchgate.net This system generates a difluorocarbene intermediate, which is then trapped by fluoride to form a trifluoromethyl anion equivalent, ultimately leading to the formation of a "CuCF₃" species.
This protocol has been successfully applied to the kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a structurally related compound. researchgate.net The reaction involves heating the corresponding aryl iodide with the MCDFA/KF/CuI system in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
Table 2: Trifluoromethylation using the MCDFA/KF/CuI System
| Substrate | Reagents | Solvent | Temperature | Product | Scale |
| Methyl 6-chloro-5-iodonicotinate | MCDFA, KF, CuI | NMP | 120 °C | Methyl 6-chloro-5-(trifluoromethyl)nicotinate | Kilogram |
Source: Adapted from Mulder et al. researchgate.net
This method's industrial viability underscores its importance for producing trifluoromethylated nicotinates in large quantities.
Electrophilic trifluoromethylation involves reagents that act as a source of "CF₃⁺". These reagents are particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic systems. However, their application to electron-deficient pyridines can be more challenging and may require activation of the pyridine ring.
Common electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents. acs.orgbrynmawr.educhem-station.com For pyridines, direct C-H trifluoromethylation can be achieved by activating the ring, for example, through hydrosilylation. This process forms an enamine-like intermediate that is sufficiently nucleophilic to react with an electrophilic trifluoromethylating reagent like Togni's Reagent I. chemistryviews.orgchemrxiv.orgacs.org This strategy has enabled the challenging C3-selective trifluoromethylation of the pyridine ring. chemistryviews.orgchemrxiv.org
Table 3: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Example | Typical Application |
| Hypervalent Iodine Reagents | Togni's Reagents | Trifluoromethylation of nucleophiles (e.g., phenols, activated heterocycles) brynmawr.edu |
| Sulfonium Salts | Umemoto's Reagents | Trifluoromethylation of a wide range of substrates chem-station.com |
While powerful, these methods often contend with issues of regioselectivity and the need for substrate activation, particularly for unactivated pyridine systems.
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF₃•), which then adds to the pyridine ring. These radicals can be generated from various sources, including trifluoroiodomethane (CF₃I) under photolytic conditions, or from reagents like sodium triflinate (CF₃SO₂Na) in the presence of an oxidant.
A significant drawback of radical trifluoromethylation of unsubstituted pyridine is the lack of regioselectivity, often resulting in a mixture of 2-, 3-, and 4-trifluoromethylpyridine. researchgate.net The reaction's outcome is sensitive to the electronic properties of substituents on the pyridine ring. rsc.org For instance, substrates with electron-donating groups may show different reactivity patterns compared to those with electron-withdrawing groups. rsc.org Despite the selectivity challenges, radical pathways are valuable due to their tolerance of various functional groups and often mild reaction conditions.
Transition-Metal-Mediated Trifluoromethylation Protocols
Cycloaddition and Heterocyclization Routes to Construct Trifluoromethylated Pyridine Cores
The construction of the pyridine ring already bearing trifluoromethyl (CF₃) groups is a highly efficient strategy for synthesizing polysubstituted pyridines. Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful and direct method for this purpose. researchgate.net
One notable approach is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. researchgate.netnih.gov This method allows for the regioselective formation of α-trifluoromethylated pyridines in excellent yields. The reaction typically employs a catalyst system such as CoCl₂(phen) with zinc and zinc bromide, providing a more economical alternative to expensive noble metals like rhodium. nih.gov This strategy's utility has been demonstrated in gram-scale preparations, highlighting its potential for larger-scale synthesis. nih.gov
Another strategy involves building the pyridine ring from acyclic trifluoromethyl-containing building blocks through cyclocondensation reactions. nih.govresearchoutreach.org For example, β-trifluoroacetyl vinylamines can react with substituted 1,3-diketones to produce 2-trifluoromethylnicotinic acids. google.com These methods often leverage readily available starting materials to construct the complex pyridine core.
Domino or cascade reactions offer an alternative route, enabling the synthesis of poly-substituted fluorine-containing pyridines under noble-metal-catalyst-free conditions. rsc.orgrsc.org These processes, which can be based on the anionic C–F bond cleavage of trifluoromethyl-containing precursors, provide access to a variety of fluorinated azaheterocycles in high yields. rsc.orgrsc.org
Table 1: Comparison of Catalytic Systems for [2+2+2] Cycloaddition
| Catalyst System | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Cobalt-based (e.g., CoCl₂(phen)/Zn/ZnBr₂) | Economical, high yields, excellent regioselectivity | May require specific ligands for optimal performance | researchgate.netnih.gov |
| Rhodium-based | Effective for certain substrates | High cost of the metal | nih.gov |
| Iron-based | Highly efficient and earth-abundant | Scope may be more limited than cobalt or rhodium | researchgate.net |
Esterification and Functional Group Interconversion Strategies for the Nicotinate Moiety
Once the 2,6-bis(trifluoromethyl)nicotinic acid core is synthesized, the final step is the formation of the methyl ester. This can be achieved through direct esterification or by the interconversion of other functional groups at the 3-position of the pyridine ring.
Direct esterification of the carboxylic acid with methanol (B129727) is the most straightforward approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. chemicalbook.com However, the steric hindrance caused by the two bulky trifluoromethyl groups flanking the carboxylic acid can make this transformation challenging with traditional methods. nih.gov To overcome this, specialized catalytic systems have been developed. For instance, the metal-organic framework (MOF) UiO-66-NH₂ has been successfully employed as a heterogeneous catalyst for the methyl esterification of sterically hindered fluorinated aromatic carboxylic acids, including 2,6-disubstituted variants. nih.gov This method offers the advantage of catalyst recyclability, contributing to a more sustainable process.
Functional group interconversion provides an alternative route to the nicotinate moiety. vanderbilt.edufiveable.me This involves starting with a pyridine ring that has a different functional group at the 3-position, such as a nitrile, which can then be converted to the desired methyl ester. For example, a nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified. Alternatively, more direct transformations from other functional groups to esters are possible within the realm of organic synthesis. imperial.ac.uk
Table 2: Selected Methods for Esterification
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Methanol, Sulfuric Acid | Simple, common method; may be slow for hindered substrates | chemicalbook.com |
| MOF-Catalyzed Esterification | Methanol, UiO-66-NH₂ | Effective for sterically hindered acids, heterogeneous catalyst | nih.gov |
| Transesterification | Methyl Nicotinate, Menthyl Alcohol, Sodium Methoxide | Useful for creating different esters from a methyl ester precursor | google.com |
Methodologies for Introducing Multiple Trifluoromethyl Groups into Pyridine Systems
An alternative synthetic strategy involves introducing the trifluoromethyl groups onto a pre-existing pyridine ring. Several methods exist for the trifluoromethylation of aromatic and heteroaromatic systems.
One of the most established industrial methods is the halogen exchange (HALEX) reaction. This involves the fluorination of a corresponding 2,6-bis(trichloromethyl)pyridine precursor using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃). nih.govjst.go.jpgoogle.com This method is particularly suitable for large-scale production. The reaction can be performed in the vapor phase at high temperatures or in the liquid phase under superatmospheric pressure, often in the presence of a metal halide catalyst. google.com
Direct C-H trifluoromethylation offers a more modern and step-economical approach. This involves the reaction of a pyridine derivative with a trifluoromethyl radical source. nih.gov Reagents such as sodium trifluoromethanesulfinate (the Langlois reagent) can generate the necessary trifluoromethyl radical to functionalize the pyridine ring. nih.gov While achieving selectivity for the 2- and 6-positions can be a challenge, this method avoids the need for pre-functionalized starting materials. nih.govacs.org
Another important method is the copper-mediated trifluoromethylation of halopyridines. nih.gov A 2,6-dihalopyridine can be reacted with a trifluoromethylating agent, such as trifluoromethyl copper (CuCF₃), which can be generated in situ from reagents like (trifluoromethyl)trimethylsilane and a copper source. chemicalbook.com This approach has been successfully applied to the synthesis of 2,6-bis(trifluoromethyl)pyridine from 2,6-dibromopyridine. chemicalbook.com
Table 3: Overview of Trifluoromethylation Methods
| Method | Starting Material | Key Reagents | Characteristics | Reference |
|---|---|---|---|---|
| Halogen Exchange (HALEX) | 2,6-Bis(trichloromethyl)pyridine | HF or SbF₃ | Industrial method, suitable for scale-up | nih.govgoogle.com |
| Direct C-H Trifluoromethylation | Pyridine derivative | CF₃SO₂Na (Langlois reagent) | Step-economical, avoids pre-functionalization | nih.gov |
| Copper-Mediated Cross-Coupling | 2,6-Dihalopyridine | In situ generated CuCF₃ | Good yields for halogenated precursors | nih.govchemicalbook.com |
Optimization and Scale-Up Considerations in the Synthesis of this compound
The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization of reaction conditions to ensure efficiency, safety, selectivity, and sustainability. nih.govjst.go.jp
Improving process efficiency involves maximizing the yield of the desired product while minimizing reaction time and the use of expensive reagents. For cycloaddition routes, the choice of catalyst is critical; using earth-abundant metals like cobalt or iron instead of rhodium can significantly reduce costs without compromising yield or selectivity. researchgate.netnih.gov
Selectivity is crucial, especially when dealing with polysubstituted aromatic rings where multiple isomers can be formed. In cycloaddition reactions, the regioselectivity can often be controlled by the catalyst and ligand system employed. nih.gov For direct trifluoromethylation reactions, the inherent reactivity of the pyridine ring can lead to mixtures of products, and optimization of solvents and reaction conditions may be necessary to favor the desired 2,6-disubstituted isomer. nih.gov
The development of continuous-flow processes offers a modern approach to enhance both efficiency and safety. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, can lead to higher yields and shorter reaction times, and is often safer for handling hazardous reagents or highly exothermic reactions. A kilogram-scale synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, was successfully developed by optimizing a copper-catalyzed trifluoromethylation using the inexpensive reagent methyl chlorodifluoroacetate (MCDFA). researchgate.net
Modern synthetic chemistry places a strong emphasis on the development of sustainable or "green" processes. A key aspect is atom economy, which is maximized by strategies like one-pot or cascade reactions that reduce the number of isolation and purification steps, thereby minimizing waste. rsc.orgcore.ac.uk
The choice of reagents and solvents is also critical for sustainability. Developing synthetic routes that avoid the use of toxic or environmentally harmful substances, such as certain polyfluoroalkyl substances (PFAS), is a significant goal. chemrxiv.org Utilizing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, such as the UiO-66-NH₂ MOF used in esterification, contributes to a greener process by reducing catalyst waste. nih.gov
Furthermore, designing synthetic pathways that use less hazardous starting materials and minimize energy consumption are central tenets of green chemistry. For example, vapor-phase reactions used in HALEX processes are energy-intensive, so developing liquid-phase alternatives that operate at lower temperatures and pressures is desirable for a more sustainable industrial process. nih.govgoogle.com
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,6 Bis Trifluoromethyl Nicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Methyl 2,6-bis(trifluoromethyl)nicotinate provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the pyridine (B92270) ring. The protons on the pyridine ring are expected to appear as doublets due to coupling with their adjacent proton. The methyl ester group will present as a singlet in the upfield region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group will appear significantly downfield. The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the trifluoromethyl substituents. The trifluoromethyl carbons will exhibit characteristic quartets due to coupling with the three fluorine atoms.
For comparison, the ¹³C NMR spectrum of methyl 3-(trifluoromethyl)benzoate shows the ester carbonyl at 165.80 ppm, the trifluoromethyl carbon as a quartet centered around 123.70 ppm, and the aromatic carbons in the range of 126-133 ppm. rsc.org Similar patterns, with adjustments for the pyridine ring and the second trifluoromethyl group, would be anticipated for this compound.
| Functional Group | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~165 |
| C-CF₃ | ~120-130 (quartet) |
| Pyridine Ring Carbons | ~120-150 |
| O-CH₃ (Ester) | ~53 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the two trifluoromethyl groups are chemically equivalent due to the plane of symmetry in the molecule, assuming free rotation. Therefore, a single singlet is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a key diagnostic indicator for the presence of the trifluoromethyl groups. The chemical shift of trifluoromethyl groups on an aromatic ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF₃ | -60 to -65 | Singlet |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments is employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak between the two protons on the pyridine ring, confirming their adjacency. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to unambiguously assign the carbon signals for the two pyridine CH groups by correlating them to their attached protons. nih.gov The methyl protons of the ester group would show a correlation to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon. The pyridine protons would show correlations to the carbons bearing the trifluoromethyl groups and the ester-substituted carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. This can be useful for confirming the spatial arrangement of substituents on the pyridine ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of key structural features.
The most prominent peaks would be the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Strong C-F stretching vibrations from the trifluoromethyl groups are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring will also be present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-F Stretch (CF₃) | 1100 - 1300 (strong, multiple bands) |
| Aromatic C=C and C=N Stretch | 1450 - 1600 |
| C-O Stretch (Ester) | 1200 - 1300 |
For comparison, Methyl nicotinate (B505614) exhibits a strong C=O stretch. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation pattern can offer further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The trifluoromethyl groups are generally stable, but fragmentation involving the loss of a fluorine atom or a CF₃ radical may also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. rsc.org
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 289.03 | Molecular Ion |
| [M - OCH₃]⁺ | 258.02 | Loss of methoxy (B1213986) radical |
| [M - COOCH₃]⁺ | 230.02 | Loss of carbomethoxy radical |
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
Despite a thorough search of available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published X-ray crystal structure data for this compound could be located. The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures, and its lack of an entry for this specific compound suggests that its crystal structure has not been determined or publicly reported. wikipedia.orgcam.ac.ukcam.ac.uk
For related but distinct compounds, such as Methyl 2-methyl-6-(trifluoromethyl)nicotinate and Methyl 2-bromo-6-(trifluoromethyl)nicotinate, some data is available in public repositories like PubChem, but this does not extend to crystallographic information. nih.govsigmaaldrich.com Similarly, while predicted data such as collision cross sections for ions of related molecules can be found, this does not substitute for experimental X-ray diffraction analysis. uni.luuni.lu
Consequently, a data table detailing the crystallographic parameters for this compound cannot be provided at this time. The elucidation of its solid-state structure awaits future crystallographic studies.
Computational Chemistry Investigations of Methyl 2,6 Bis Trifluoromethyl Nicotinate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Structure and Conformation
The initial step in the computational analysis of Methyl 2,6-bis(trifluoromethyl)nicotinate would involve the determination of its most stable three-dimensional structure. This is achieved through geometry optimization using quantum chemical methods.
Density Functional Theory (DFT) is a popular choice for such calculations due to its balance of computational cost and accuracy. A common approach would be to use a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To accurately account for the electronic structure of the fluorine atoms, a suitable basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), would be employed.
Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), could also be used. While often more computationally intensive, they can provide benchmark results for comparison with DFT calculations.
The geometry optimization process would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the two trifluoromethyl (CF3) groups and the methyl ester group relative to the pyridine (B92270) ring. The planarity of the pyridine ring and the conformational preferences of the rotatable bonds would be thoroughly investigated to identify the global minimum energy conformer.
Electronic Structure Analysis and Molecular Orbital Theory
Once the optimized geometry is obtained, a detailed analysis of the electronic structure provides insights into the molecule's reactivity and properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the strong electron-withdrawing nature of the two CF3 groups is expected to significantly lower the energies of both the HOMO and LUMO, and influence the magnitude of the energy gap. The spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | Lowered due to the inductive effect of the trifluoromethyl groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | Significantly lowered, indicating a strong electrophilic character. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be relatively large, suggesting kinetic stability. |
Charge Distribution and Electrostatic Potential Mapping
Understanding the distribution of electron density within the molecule is essential. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the MEP map would be expected to show a significant buildup of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms and, significantly, on the carbon atoms of the pyridine ring attached to the electron-withdrawing trifluoromethyl groups, highlighting potential sites for nucleophilic attack.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the proposed structure.
Vibrational spectroscopy , including Infrared (IR) and Raman, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of this compound. The calculated frequencies and their corresponding intensities would be expected to show characteristic peaks for the C=O stretching of the ester, the C-F stretching of the trifluoromethyl groups, and the various vibrations of the pyridine ring.
| Spectroscopic Data | Computational Method | Information Gained |
| NMR Chemical Shifts | GIAO, DFT | Prediction of ¹H, ¹³C, ¹⁹F chemical shifts for structural confirmation. |
| Vibrational Frequencies | DFT, Frequency Analysis | Prediction of IR and Raman spectra to identify functional groups and vibrational modes. |
Mechanistic Studies of Chemical Reactions Involving this compound
Computational chemistry can be used to explore the potential reactivity of this compound in various chemical reactions.
Transition State Characterization and Reaction Pathway Elucidation
By modeling the interaction of this compound with a reactant, it is possible to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS) , which is the highest energy point along the reaction coordinate.
Energetic Landscape of Chemical Transformations
A thorough review of scientific literature reveals a notable absence of specific studies detailing the energetic landscape of chemical transformations for this compound. Computational studies, which would typically employ methods such as Density Functional Theory (DFT), have not been published for this specific molecule's reactivity, such as its hydrolysis, substitution reactions, or thermal decomposition.
In the absence of direct data, a hypothetical energetic landscape for a representative reaction, such as the hydrolysis of the methyl ester group, can be conceptualized. This process would involve the approach of a water molecule, leading to a tetrahedral intermediate, followed by the departure of methanol (B129727) to yield 2,6-bis(trifluoromethyl)nicotinic acid. The energy profile of this reaction would be characterized by the energy of the reactants, transition states, intermediates, and products.
To provide a framework for future computational work, a hypothetical data table for the hydrolysis of this compound is presented below. The values are illustrative and would require verification through quantum chemical calculations.
Hypothetical Energetic Data for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State 1 (Formation of tetrahedral intermediate) | [Value] |
| Tetrahedral Intermediate | [Value] |
| Transition State 2 (Proton transfer) | [Value] |
| Intermediate 2 | [Value] |
| Transition State 3 (Methanol departure) | [Value] |
| Products (2,6-bis(trifluoromethyl)nicotinic acid + Methanol) | [Value] |
Note: The values in this table are placeholders and would need to be determined through rigorous computational investigation.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Models
Similarly, a comprehensive search of chemical and computational databases indicates that no specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models have been developed and published for this compound.
QSPR and QSAR models are statistical models that correlate the structural or property-based descriptors of a molecule with a particular property or biological activity. For this compound, QSPR models could potentially predict physical properties like boiling point, solubility, or lipophilicity (LogP). QSAR models would be relevant if a specific biological activity was identified, aiming to predict its potency based on molecular features.
The development of such models would first require the generation of a dataset of molecules structurally related to this compound with experimentally determined properties or activities. Subsequently, molecular descriptors would be calculated, and a statistical method, such as multiple linear regression or machine learning algorithms, would be employed to build the predictive model.
A hypothetical table of molecular descriptors that could be used in a QSPR/QSAR study of this compound and its analogs is provided below.
Potential Molecular Descriptors for QSPR/QSAR Modeling of this compound Analogs
| Descriptor | Description | Potential Correlation |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can correlate with various physical properties. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to lipophilicity and membrane permeability. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Influences solubility and transport properties. |
| Number of H-bond donors/acceptors | The count of hydrogen bond donor and acceptor atoms. | Important for intermolecular interactions and binding. |
| Dipole Moment | A measure of the polarity of the molecule. | Affects solubility and intermolecular forces. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to chemical reactivity and electronic properties. |
Note: The selection of descriptors and their correlation with specific properties or activities would be the subject of a dedicated QSPR/QSAR study.
Advanced Research Applications of Methyl 2,6 Bis Trifluoromethyl Nicotinate and Its Synthetic Derivatives
Strategic Intermediate in Agrochemical Research and Development
The pyridine (B92270) nucleus is a fundamental component in a multitude of successful agrochemicals. usda.gov Derivatives of nicotinic acid, in particular, have been utilized in the synthetic design of various pesticides. usda.gov The incorporation of trifluoromethyl groups into this scaffold is a well-established strategy to enhance the biological efficacy of active ingredients. nih.gov Consequently, the 2,6-bis(trifluoromethyl)nicotinate framework serves as a strategic starting point for the development of new-generation crop protection agents.
While the direct synthesis of the prominent herbicide Fluroxypyr from Methyl 2,6-bis(trifluoromethyl)nicotinate is not the documented industrial route, the structural components of this molecule are highly relevant to herbicide design. Fluroxypyr is a pyridine-based herbicide used to control broadleaf weeds. sigmaaldrich.com The development of novel herbicides often involves exploring derivatives of known active scaffolds. For instance, research into nicotinic acid has led to the synthesis and discovery of new compounds with significant phytotoxic activity. usda.gov The structure-activity relationships of such derivatives are studied to develop new herbicides, and the unique electronic properties conferred by two CF3 groups on the pyridine ring make the 2,6-bis(trifluoromethyl)nicotinate skeleton a subject of interest for creating novel herbicidal molecules.
The development of compounds containing trifluoromethyl groups is a significant area of research for new nematicides. The trifluoromethyl group at the 6-position of certain pyridine-containing structures has been shown to be particularly important for nematicidal activity. nih.gov Research has demonstrated that novel bis-trifluoromethylated compounds can exhibit high efficacy as nematicides against destructive root-knot nematodes. For example, certain bis-trifluoromethylated derivatives have shown significant control of Meloidogyne incognita. This highlights the potential of the bis-trifluoromethyl pyridine scaffold, as seen in this compound, in the design of next-generation nematicides.
The bis(trifluoromethyl)phenyl moiety has been successfully incorporated into the design of novel fungicides. In the search for new strobilurin compounds, which are a critical class of agricultural fungicides, researchers have synthesized analogues based on a bis(trifluoromethyl)phenyl structure. hymasynthesis.com Some of these synthesized compounds demonstrated greater effectiveness against fungal pathogens like Erysiphe graminis when compared to existing commercial fungicides. hymasynthesis.com This underscores the value of the bis(trifluoromethyl) structural element in developing new fungicidal agents.
Furthermore, trifluoromethylpyridine (TFMP) derivatives are integral to the creation of modern insecticides. nih.gov The inclusion of the trifluoromethyl group often enhances the biological performance of these molecules. The 2,6-bis(trifluoromethyl)pyridine core, therefore, represents a promising platform for the rational design of new and effective insecticides.
Role as a Chemical Scaffold in Pharmaceutical Research
Trifluoromethylated heterocyclic compounds are integral to many biologically active molecules in pharmaceutical chemistry. researchgate.net The trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability, making it a valuable addition in drug design. The 2,6-bis(trifluoromethyl)nicotinate scaffold provides a key building block for creating complex molecules with potential therapeutic applications.
The trifluoromethyl-substituted pyridine framework is a key feature in the design of potent enzyme inhibitors. For example, derivatives of 2-(trifluoromethyl)nicotinic acid are crucial intermediates in the manufacturing of novel Catechol-O-methyltransferase (COMT) inhibitors. researchgate.netnih.gov In another instance, a potent and selective RAF inhibitor, RAF709, was developed for targeting RAS mutant cancers, which features a trifluoromethyl group on a benzamide moiety attached to a bipyridine core. nih.gov Furthermore, the discovery of Torin2, a potent and selective mTOR inhibitor for cancer treatment, involved a molecule containing a (trifluoromethyl)phenyl group. These examples demonstrate the strategic importance of the trifluoromethyl-pyridine and related scaffolds in the creation of highly specific enzyme inhibitors.
Examples of Enzyme Inhibitors Developed from Trifluoromethyl-Containing Scaffolds
| Inhibitor Class | Target Enzyme/Pathway | Scaffold Feature | Therapeutic Area |
|---|---|---|---|
| COMT Inhibitor Intermediate | Catechol-O-methyltransferase (COMT) | 2-(Trifluoromethyl)nicotinic acid | Neurological Disorders |
| RAF709 | RAF Kinase | N-(bipyridin)-3-(trifluoromethyl)benzamide | Oncology (RAS Mutant Cancers) |
| Torin2 | mTOR | (Trifluoromethyl)phenyl)benzo[h] sigmaaldrich.comnaphthyridin-2(1H)-one | Oncology |
The unique properties imparted by trifluoromethyl groups make scaffolds like this compound highly valuable in drug discovery programs. The development of the mTOR inhibitor Torin2, for instance, was a focused medicinal chemistry effort that led to a compound with significantly improved bioavailability and metabolic stability. Similarly, the discovery of the RAF inhibitor RAF709 was the result of a hypothesis-driven approach focusing on improving drug-like properties. nih.gov The trifluoromethylpyridine moiety is a component of numerous pharmaceutical candidates currently undergoing clinical trials, indicating its broad applicability and potential in the development of new medicines. nih.gov
Contributions to Materials Science and Organic Electronics
The unique electronic and structural attributes of the 2,6-bis(trifluoromethyl)pyridine core, a central feature of this compound, make it a compelling component for the design of advanced materials. The electron-deficient nature of this scaffold is a key factor in its potential utility in organic electronics.
Incorporation into Functional Materials (e.g., Liquid Crystals)
While direct incorporation of this compound into liquid crystals is not extensively documented in publicly available research, the broader class of pyridine derivatives plays a significant role in the development of liquid crystalline materials. The polarity, rigidity, and potential for dipole-dipole interactions inherent to the pyridine ring are desirable characteristics for creating the ordered, yet fluid, phases of liquid crystals.
The introduction of trifluoromethyl groups, as seen in the title compound, can profoundly influence the mesomorphic properties of a potential liquid crystal molecule. These groups can enhance thermal stability, modify the dielectric anisotropy, and influence the molecular packing, all of which are critical parameters in the performance of liquid crystal displays (LCDs) and other optical devices.
Research into related fluorinated pyridine derivatives has shown their potential in this area. For instance, fluorinated liquid crystalline compounds have been synthesized via Suzuki coupling reactions catalyzed by bis(imino)pyridine palladium(II) complexes, highlighting the synergy between organometallic chemistry and materials science in this field researchgate.net.
Ligand Design in Organometallic Chemistry
The 2,6-bis(trifluoromethyl)pyridine moiety is a highly effective structural motif for the design of specialized ligands in organometallic chemistry. The two trifluoromethyl groups exert a strong electron-withdrawing effect, which significantly modulates the electronic properties of the pyridine ring and, consequently, the coordinating nitrogen atom. This electronic influence, combined with the steric bulk of the CF3 groups, allows for the fine-tuning of the stability and reactivity of the resulting metal complexes.
Derivatives of 2,6-bis(trifluoromethyl)pyridine are recognized as a sophisticated class of ligands for transition metals, with applications in the development of novel catalysts for a variety of organic transformations, including cross-coupling reactions and C-H activation.
A notable example is the synthesis of trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands. These ligands have been shown to coordinate with lanthanide ions, demonstrating the versatility of this scaffold in complexing with a range of metals. The coordination chemistry of these ligands has been surveyed with lanthanide nitrates, and single crystal X-ray diffraction analyses have confirmed the tridentate binding mode of the ligand to the lanthanide (III) cation in several complexes nih.gov.
Table 1: Examples of Lanthanide Complexes with a 2,6-bis(Trifluoromethyl)-Decorated Pyridine N-oxide Ligand
| Complex | Metal Ion |
| Nd(2a)(NO₃)₃ | Neodymium(III) |
| Eu(2a)(NO₃)₃ | Europium(III) |
| Nd(2b)(NO₃)₃·(H₂O)₁.₂₅ | Neodymium(III) |
Data sourced from research on trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions. nih.gov
Applications in Synthetic Methodologies Development
This compound and its parent scaffold, 2,6-bis(trifluoromethyl)pyridine, serve as valuable building blocks in the development of new synthetic methods. The high degree of fluorination and the specific substitution pattern provide a platform for exploring novel chemical transformations and constructing complex molecules with tailored properties.
The electron-deficient nature of the 4-Bromo-2,6-bis(trifluoromethyl)pyridine derivative makes it a highly reactive and versatile building block. This compound is particularly useful in Suzuki and Ullmann coupling reactions. These cross-coupling methodologies are pivotal for the synthesis of polyfunctionalized aromatic compounds. For example, the Suzuki coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various di- and tri-bromoarenes has been demonstrated as an efficient route to complex aromatic structures .
Furthermore, Ullmann-type cross-coupling reactions involving 4-Bromo-2,6-bis(trifluoromethyl)pyridine can be employed to create both symmetrical and unsymmetrical biaryl compounds. These reactions are instrumental in synthesizing ligands and materials that require the specific electronic characteristics imparted by the electron-poor 2,6-bis(trifluoromethyl)pyridyl group .
The development of synthetic routes to derivatives of 2-(trifluoromethyl)nicotinic acid from simple fluorinated precursors has also been a focus of research. These methods often involve the construction of the pyridine ring itself and provide access to key intermediates for various applications nih.govacs.org.
Q & A
What are the key synthetic challenges in preparing Methyl 2,6-bis(trifluoromethyl)nicotinate, and how can reaction conditions be systematically optimized?
Level : Basic
Methodological Answer :
The synthesis often involves halogenation and trifluoromethylation of nicotinate precursors. Key challenges include:
- Regioselectivity : Ensuring trifluoromethyl groups are introduced at the 2- and 6-positions requires precise control of electrophilic substitution conditions.
- Yield Optimization : Competing side reactions (e.g., over-halogenation) can reduce yields. Strategies include:
- Purification : The compound’s high lipophilicity necessitates chromatographic separation with hexane/ethyl acetate gradients or recrystallization from ethanol-water mixtures.
Data Insight : Pilot studies report yields of 40–60% under optimized Cu(I)-catalyzed conditions, with purity >95% confirmed via HPLC .
How do the electron-withdrawing trifluoromethyl groups influence the compound’s photophysical properties in thermally activated delayed fluorescence (TADF) applications?
Level : Advanced
Methodological Answer :
The 2,6-bis(trifluoromethyl)phenyl group acts as a strong electron acceptor, critical for minimizing the energy gap () between singlet () and triplet () states. Computational studies (e.g., DFT/TDDFT) reveal:
- Charge Transfer (CT) Character : The trifluoromethyl groups enhance intramolecular charge transfer (ICT), reducing to <0.2 eV, enabling efficient reverse intersystem crossing (RISC) .
- Steric Effects : Steric hindrance from the 2,6-substitution pattern planarizes the π-system, improving radiative decay rates.
Experimental Validation : Time-resolved photoluminescence (TRPL) shows delayed fluorescence lifetimes of 1–5 µs in doped films, confirming TADF activity .
What advanced spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?
Level : Basic
Methodological Answer :
- Multinuclear NMR :
- confirms trifluoromethyl group integration (δ = -60 to -65 ppm).
- resolves carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
- X-ray Crystallography : Determines regiochemistry and validates steric effects from trifluoromethyl groups (bond angles: 115–120°) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ( 315.05 for [M+H]) and fragmentation patterns.
How can computational modeling guide the design of this compound derivatives for enhanced TADF efficiency?
Level : Advanced
Methodological Answer :
A three-step protocol is recommended:
Ground-State Geometry Optimization : Use DFT (B3LYP/6-31G*) to predict molecular geometry and dipole moments.
Excited-State Calculations : Apply TDDFT to estimate , , and .
π-Bridge Tuning : Modify π-conjugated linkers (e.g., thiophene vs. benzene) to balance CT and local excitation (LE) contributions.
Case Study : Derivatives with thienyl π-bridges showed 20% higher photoluminescence quantum yields (PLQY) than phenyl analogs due to enhanced ICT .
How should researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
Level : Advanced
Methodological Answer :
Discrepancies often arise from:
- Catalyst Purity : Trace moisture in Cu(I) catalysts can deactivate intermediates. Use rigorously dried catalysts and Schlenk-line techniques.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve trifluoromethylation kinetics but may promote side reactions. Solvent screening via DoE (Design of Experiments) is advised.
- Replication Protocol : Reproduce literature methods with controlled humidity (<10 ppm HO) and inert atmospheres. Comparative studies show yield variations of ±15% under non-optimized conditions .
What are the implications of steric and electronic effects in catalytic applications involving this compound?
Level : Advanced
Methodological Answer :
In catalysis (e.g., cross-coupling), the compound’s steric bulk and electron-deficient aromatic ring influence:
- Substrate Accessibility : Steric shielding at the 2,6-positions reduces unwanted side reactions (e.g., β-hydride elimination).
- Electronic Activation : The electron-withdrawing groups polarize C–X bonds (X = Cl, Br), accelerating oxidative addition in Pd-catalyzed couplings.
Case Study : Suzuki-Miyaura reactions using this ligand showed 85% yield for aryl boronate couplings vs. 50% for non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
